Home > Products > Screening Compounds P107429 > hClpP-activator-D9
hClpP-activator-D9 - 950261-75-3

hClpP-activator-D9

Catalog Number: EVT-269400
CAS Number: 950261-75-3
Molecular Formula: C18H13ClFN3O4
Molecular Weight: 389.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

hClpP-activator-D9 is a potent and species-selective activator of human Caseinolytic protease P (hClpP) []. Caseinolytic protease P (ClpP) is the proteolytic component of the ClpXP protein degradation complex []. hClpP-activator-D9 mimics the natural chaperone ClpX, which is responsible for delivering protein substrates to ClpP for degradation []. This molecule exhibits species selectivity, primarily targeting hClpP in higher organisms without affecting tested bacterial homologues [].

ONC201

Compound Description: ONC201 is a small molecule that exhibits cytotoxic activity against various human cancer cell lines, including those derived from diffuse intrinsic pontine glioma (DIPG) []. It functions by hyperactivating human mitochondrial caseinolytic protease P (hClpP), disrupting mitochondrial oxidative phosphorylation, and ultimately leading to cell death [].

Harmaline

Compound Description: Harmaline is a small molecule belonging to the β-carboline chemical class []. It was identified through virtual screening as a potential activator of hClpP []. In vitro investigations confirmed harmaline's ability to interact with and activate hClpP [].

Overview

hClpP-activator-D9 is a small molecule designed to selectively activate human Caseinolytic protease P (hClpP), a serine protease involved in the degradation of misfolded proteins within mitochondria. This compound is significant in biochemical research due to its potential therapeutic applications, particularly in cancer treatment, by modulating proteolytic activity and influencing cellular processes.

Source

The compound hClpP-activator-D9 was first described in 2018 as a selective activator for hClpP, showcasing its ability to mimic the natural chaperone ClpX, which regulates hClpP's activity. Its development stems from the need for targeted therapies that can enhance protease functions without affecting similar enzymes in other organisms, thereby minimizing side effects during treatment.

Classification

hClpP-activator-D9 falls under the category of small molecule activators. It is classified as a chemical probe for studying protease activity and has potential applications in drug discovery and development, particularly in oncology.

Synthesis Analysis

Methods

The synthesis of hClpP-activator-D9 involves advanced organic synthesis techniques tailored to produce high-purity compounds suitable for biological studies. The specific synthetic routes are proprietary but generally include several key steps:

  • Initial Synthesis: Starting materials undergo various reactions, including oxidation and substitution, to form the core structure of the compound.
  • Purification: Techniques such as chromatography are employed to isolate the desired product from by-products and unreacted materials.
  • Quality Control: Rigorous testing ensures that the final product meets the required specifications for purity and activity.

Technical Details

Industrial production of hClpP-activator-D9 is conducted under stringent conditions to ensure consistency and reliability. The process includes:

  • Use of controlled environments to prevent contamination.
  • Implementation of strict quality control measures throughout production.
  • Monitoring of reaction conditions such as temperature and pressure to optimize yield.
Molecular Structure Analysis

Structure

The molecular structure of hClpP-activator-D9 features a complex arrangement that facilitates its interaction with hClpP. It typically includes:

  • Aromatic rings that contribute to π-π stacking interactions with amino acids in hClpP.
  • Functional groups that enhance solubility and binding affinity.

Data

Crystallographic studies have revealed that hClpP forms a tetradecameric structure, where multiple D9 molecules bind within hydrophobic pockets of the protease. The binding affinity is characterized by significant increases in thermal stability when D9 is present, indicating strong interactions with hClpP.

Chemical Reactions Analysis

Reactions

hClpP-activator-D9 participates in various chemical reactions, including:

  • Oxidation: Can be oxidized under specific conditions, potentially altering its reactivity.
  • Reduction: Reduction reactions may modify functional groups, impacting its biological activity.
  • Substitution: Substitution reactions involving halogenated motifs are common, allowing for structural modifications.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide and potassium permanganate.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride.
  • Substitution Reagents: Halogenating agents and nucleophiles facilitate various modifications.
Mechanism of Action

Process

The mechanism by which hClpP-activator-D9 exerts its effects involves:

  1. Binding: D9 binds to specific sites on hClpP, mimicking ClpX.
  2. Activation: This binding induces conformational changes that activate the protease.
  3. Proteolysis: Activated hClpP degrades misfolded proteins, aiding in cellular homeostasis.

Data

Experimental data indicate that D9 enhances the degradation of substrates associated with mitochondrial dysfunction, thereby influencing cellular metabolism and stress responses.

Physical and Chemical Properties Analysis

Physical Properties

hClpP-activator-D9 is typically characterized by:

  • A stable solid form at room temperature.
  • Solubility in organic solvents, facilitating its use in biochemical assays.

Chemical Properties

Chemical analyses reveal that hClpP-activator-D9 has:

  • A defined melting point range indicating purity.
  • Stability under various storage conditions (e.g., -20°C) for extended periods without significant degradation.

Relevant data from laboratory studies confirm its consistent performance over time when stored appropriately.

Applications

hClpP-activator-D9 has several scientific applications:

  1. Cancer Research: Used as a tool to study the role of proteases in cancer cell metabolism and survival.
  2. Biochemical Studies: Serves as a probe for investigating mitochondrial function and protein homeostasis.
  3. Drug Development: Potential lead compound for developing therapies targeting mitochondrial dysfunction associated with various diseases.
Introduction to hClpP as a Therapeutic Target

Role of Mitochondrial Proteostasis in Cellular Homeostasis

Mitochondrial proteostasis is a fundamental process ensuring the integrity and functionality of the mitochondrial proteome. As highly dynamic organelles, mitochondria contain approximately 1,000–1,500 proteins, with only 13 encoded by mitochondrial DNA. The remainder are synthesized in the cytosol and imported into mitochondria, where they undergo folding, assembly, and quality control. Mitochondrial proteases play a pivotal role in degrading misfolded, damaged, or surplus proteins, thereby maintaining metabolic homeostasis, reactive oxygen species (ROS) balance, and apoptotic signaling. Disruption of this system leads to the accumulation of toxic protein aggregates, impaired oxidative phosphorylation (OXPHOS), and ultimately, cellular dysfunction—a hallmark of numerous pathologies, including neurodegenerative disorders and cancer [1] [4].

Functional Significance of Caseinolytic Protease P (ClpP) in Mitochondrial Protein Quality Control

Caseinolytic protease P (ClpP) is a serine protease located exclusively in the mitochondrial matrix. Structurally, it forms a barrel-shaped complex comprising two stacked heptameric rings (14 subunits total), enclosing a proteolytic chamber with 14 active sites. Each active site features a conserved catalytic triad (Ser153-His178-Asp227) essential for proteolytic activity. Unlike bacterial ClpP, human ClpP (hClpP) remains predominantly an inactive heptamer under physiological conditions. Its activation requires binding to its AAA+ ATPase partner, ClpX, which forms a hexameric ring at one or both ends of the ClpP cylinder. This ClpXP complex recognizes, unfolds, and translocates substrate proteins into the ClpP chamber for degradation. Key substrates include:

  • Misfolded proteins (e.g., succinate dehydrogenase subunit B [SDHB])
  • Respiratory chain components (Complex I and II subunits)
  • Mitochondrial translation machinery proteins (e.g., ERAL1)Through selective proteolysis, ClpXP regulates mitochondrial metabolism, OXPHOS efficiency, and mitochondrial DNA (mtDNA) integrity [1] [3] [4].

Pathological Implications of hClpP Dysregulation in Oncology

hClpP expression is frequently dysregulated in malignancies. Immunohistochemical analyses reveal ClpP overexpression in 45% of acute myeloid leukemia (AML) patients and subsets of solid tumors (breast, prostate, pancreatic, and colon cancers). This overexpression correlates with poor prognosis, chemoresistance, and metastasis. Functionally, elevated ClpP supports cancer cell survival by:

  • Sustaining mitochondrial protein quality control under hypoxic or high-ROS conditions
  • Facilitating the mitochondrial unfolded protein response (UPRᵐᵗ), which promotes tumor cell adaptation to stress
  • Degrading damaged respiratory chain proteins to maintain OXPHOSNotably, cancer cells exhibit heightened dependence on mitochondrial OXPHOS for energy production, particularly cancer stem cells (CSCs) and circulating tumor cells (CTCs), making them vulnerable to ClpP modulation [1] [4] [7].

Rationale for Targeting hClpP Activation in Cancer Therapy

Paradoxically, both inhibition and hyperactivation of hClpP impair mitochondrial function and exert anticancer effects. However, hyperactivation offers a unique therapeutic advantage: it triggers uncontrolled proteolysis of essential respiratory proteins, leading to:

  • OXPHOS collapse: Degradation of Complex I/II subunits disrupts electron transport, reducing ATP output.
  • Loss of mitochondrial metabolic function: Impaired TCA cycle enzyme turnover stalls biosynthetic pathways.
  • Activation of the integrated stress response: Persistent proteotoxic stress upregulates ATF4, culminating in apoptosis.Critically, hClpP activators exploit the differential ClpP expression between cancer and normal cells, minimizing off-target toxicity. The structural divergence between human and bacterial ClpP (e.g., the human-specific "YYW motif") further enables species-selective activation, avoiding antimicrobial effects [3] [4] [6].

Table 1: Key Structural and Functional Features of hClpP

FeatureDescriptionBiological Significance
Catalytic TriadSer153-His178-Asp227Essential for serine protease activity; mutation abolishes proteolysis
Quaternary StructureInactive heptamer → Active tetradecamer (upon ClpX or agonist binding)Activation enables substrate entry into proteolytic chamber
Unique MotifYYW motif (Tyr118, Tyr122, Trp146 in humans)Species-selective binding site for activators like D9; absent in bacteria
Key SubstratesSDHB, Complex I subunits (NDUFB8), ERAL1, mtRPPsDegradation disrupts OXPHOS, mitochondrial biogenesis, and translation

Properties

CAS Number

950261-75-3

Product Name

hClpP-activator-D9

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chloro-4-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide

Molecular Formula

C18H13ClFN3O4

Molecular Weight

389.8 g/mol

InChI

InChI=1S/C18H13ClFN3O4/c19-13-7-12(20)3-2-11(13)6-16-22-23-18(27-16)17(24)21-8-10-1-4-14-15(5-10)26-9-25-14/h1-5,7H,6,8-9H2,(H,21,24)

InChI Key

DDGOMXRMDQDHAN-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN=C(O3)CC4=C(C=C(C=C4)F)Cl

Solubility

Soluble in DMSO

Synonyms

hClpP-activator-D9

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN=C(O3)CC4=C(C=C(C=C4)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.